4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one
Description
4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methyl groups and a pyrrolidinylpropanone moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Properties
IUPAC Name |
4,6,8-trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-9-14(3)18-16(10-12)13(2)11-17(22)21(18)15(4)19(23)20-7-5-6-8-20/h9-11,15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMXVQWIXZSDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2C(C)C(=O)N3CCCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one typically involves multiple steps. One common method includes the cyclization of substituted quinolines. For instance, the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline can be employed . The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one undergoes various chemical reactions, including:
Reduction: The reduction of the carbonyl group using reagents like aqueous hydrazine hydrate.
Condensation: Condensation reactions with aldehydes and ketones to form new derivatives.
Transamination: Reaction with primary amines to form substituted quinolin-2-ones.
Common Reagents and Conditions
Reduction: Aqueous hydrazine hydrate is commonly used for selective reduction of the carbonyl group.
Condensation: Aldehydes and ketones in the presence of acidic or basic catalysts.
Transamination: N,N-Dimethylformamide dimethyl acetal followed by reaction with primary amines.
Major Products
The major products formed from these reactions include various substituted quinolin-2-ones with potential biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antitumor agent.
Medicine: Explored for its anticoagulant activity by inhibiting blood coagulation factors.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these factors, thereby preventing the coagulation cascade.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, are structurally related and have been studied for their biological activities.
Uniqueness
4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one is unique due to its specific substitution pattern and the presence of both quinoline and pyrrolidinylpropanone moieties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
